molecular formula C6H4BrF2N B1266989 2-Bromo-3,5-difluoroaniline CAS No. 500357-40-4

2-Bromo-3,5-difluoroaniline

Cat. No. B1266989
M. Wt: 208 g/mol
InChI Key: LNRJKFKNFNIMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3,5-difluoroaniline and its derivatives can involve various chemical reactions. A notable method is the Suzuki cross-coupling reaction, which has been used to synthesize a series of analogs involving bromo and difluoro substitutions. This method allows for the incorporation of various functional groups under specific reaction conditions, demonstrating the compound's versatility in chemical synthesis (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 3,5-Difluoroaniline, a related compound, have been extensively studied using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These studies provide valuable insights into the compound's geometric and electronic structure, helping to understand the effects of difluoro substitution on its chemical behavior (Pathak et al., 2015).

Chemical Reactions and Properties

2-Bromo-3,5-difluoroaniline participates in various chemical reactions, demonstrating a wide range of chemical properties. For instance, the palladium-catalyzed cross-coupling reactions involving 2-bromo-3,3,3-trifluoropropene highlight the compound's reactivity and its potential in synthesizing fluorinated amino acids, showcasing its relevance in medicinal chemistry and life sciences (Lou et al., 2019).

Physical Properties Analysis

The physical properties of halogenated anilines like 2-Bromo-3,5-difluoroaniline, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. While specific data on 2-Bromo-3,5-difluoroaniline might not be directly available, studies on related compounds provide insights into how halogenation influences these physical properties.

Chemical Properties Analysis

The chemical properties of 2-Bromo-3,5-difluoroaniline, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by the presence of bromo and difluoro groups. These groups can affect electron density, stability, and reactivity, making the compound suitable for use in complex chemical reactions and syntheses. Detailed studies on related compounds, such as difluoromethylated derivatives and their reactions, offer insights into the chemical behavior and reactivity of halogenated anilines (Hajduch et al., 2014).

Scientific Research Applications

Toxicology Studies

2-Bromo-3,5-difluoroaniline, as part of the haloaniline family, has been studied for its nephrotoxic effects. Research focusing on 3,5-dihaloaniline isomers, including 3,5-dibromoaniline and 3,5-difluoroaniline, showed that these compounds have varying levels of nephrotoxicity in vitro. Specifically, 3,5-difluoroaniline was identified as the least potent nephrotoxicant among the studied compounds (Hong, Anestis, Henderson, & Rankin, 2000).

Chemical Structure Analysis

The structural characteristics of haloaniline derivatives, including 2,4,6-halogeno-aniline derivatives, have been extensively studied. These compounds, which have a similar molecular structure to 2-Bromo-3,5-difluoroaniline, form infinite chains linked via hydrogen bonds. This structural insight is crucial for understanding the chemical properties and potential applications of these compounds (Ferguson, Low, Penner, & Wardell, 1998).

Spectroscopic and Optical Studies

Spectroscopic and optical properties of related bromo and difluoro compounds have been investigated, providing valuable data for further research and application development. For example, studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine offer insights into their non-linear optical properties, which could be relevant for 2-Bromo-3,5-difluoroaniline (Vural & Kara, 2017).

Photocatalytic Applications

2-Bromo-3,5-difluoroaniline may have potential applications in photocatalytic reactions. Studies involving similar compounds, such as 2-bromo-3,3,3-trifluoropropene, have shown successful applications in photocatalysis. These findings could guide the exploration of photocatalytic applications for 2-Bromo-3,5-difluoroaniline (Zeng, Li, Chen, & Zhou, 2022).

Synthesis of Specialty Chemicals

Research on the synthesis of chemicals like 4-bromo-3-methylanisole, which shares some structural similarities with 2-Bromo-3,5-difluoroaniline, reveals potential pathways for synthesizing specialized chemicals. These methods could be applicable to the synthesis of derivatives of 2-Bromo-3,5-difluoroaniline (Xie, Wang, Deng, & Luo, 2020).

Pharmaceutical Intermediate Synthesis

2-Bromo-3,5-difluoroaniline has been used in the synthesis of pharmaceutical intermediates such as N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide. This compound is an example of the application of 2-Bromo-3,5-difluoroaniline in creating valuable intermediates for the pharmaceutical industry (Guo-ji, 2011).

Organometallic Synthesis

Studies on compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which are structurally related to 2-Bromo-3,5-difluoroaniline, have shown their utility as starting materials in organometallic synthesis. This indicates potential applications for 2-Bromo-3,5-difluoroaniline in organometallic chemistry (Porwisiak & Schlosser, 1996).

Photodissociation Studies

The photodissociation of bromofluorobenzenes, including bromo-3,5-difluorobenzene, provides insights that could be applicable to the study of 2-Bromo-3,5-difluoroaniline. Understanding the photodissociation mechanisms can be crucial for applications in photochemistry (Borg, 2007).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRJKFKNFNIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297038
Record name 2-bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-difluoroaniline

CAS RN

500357-40-4
Record name 2-bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,5-difluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Petrovčić, M Alešković - Synlett, 2014 - thieme-connect.com
A fast and simple one-pot synthesis of pyrrolo[1,2-c]-quinazolinones is reported. The tandem Suzuki coupling of N-Boc-pyrrol-2-yl boronic acid and ortho-substituted aminoaryl …
Number of citations: 5 www.thieme-connect.com

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